molecular formula C35H54O8 B12552041 Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- CAS No. 188893-08-5

Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-

Cat. No.: B12552041
CAS No.: 188893-08-5
M. Wt: 602.8 g/mol
InChI Key: IKLBFDMKEXUARX-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzoic acid core, which is substituted at the 3 and 4 positions with long aliphatic chains containing ester functionalities. The presence of these ester groups and long chains imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- typically involves multiple steps:

    Esterification: The initial step involves the esterification of benzoic acid with 11-hydroxyundecanoic acid to form the intermediate ester.

    Acrylation: The intermediate ester is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the 1-oxo-2-propenyl group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The aliphatic chains can be oxidized to introduce additional functional groups or to break down the compound into smaller fragments.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation: Smaller carboxylic acids, ketones, or aldehydes.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- exerts its effects depends on its specific application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

    Drug Delivery: The ester groups can undergo hydrolysis in the body, releasing the active drug in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4-bis[[10-[(1-oxo-2-propenyl)oxy]decyl]oxy]-: Similar structure but with shorter aliphatic chains.

    Benzoic acid, 3,4-bis[[12-[(1-oxo-2-propenyl)oxy]dodecyl]oxy]-: Similar structure but with longer aliphatic chains.

Uniqueness

Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- is unique due to its specific chain length and ester functionalities, which impart distinct chemical and physical properties

Properties

CAS No.

188893-08-5

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

3,4-bis(11-prop-2-enoyloxyundecoxy)benzoic acid

InChI

InChI=1S/C35H54O8/c1-3-33(36)42-27-21-17-13-9-5-7-11-15-19-25-40-31-24-23-30(35(38)39)29-32(31)41-26-20-16-12-8-6-10-14-18-22-28-43-34(37)4-2/h3-4,23-24,29H,1-2,5-22,25-28H2,(H,38,39)

InChI Key

IKLBFDMKEXUARX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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